molecular formula C20H20FN5O4 B14943057 1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B14943057
M. Wt: 413.4 g/mol
InChI Key: BTKQXADAWNVTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a fluorophenyl group, and a nitropyridinyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions

    Preparation of Pyrrolidine-2,5-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenyl halide reacts with the pyrrolidine-2,5-dione core.

    Attachment of Nitropyridinyl-Substituted Piperidine: This step involves the coupling of the nitropyridinyl-substituted piperidine with the intermediate compound, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitropyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group and nitropyridinyl-substituted piperidine moiety may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione: shares similarities with other fluorophenyl and nitropyridinyl-substituted compounds.

    1-(5-Nitropyridin-2-yl)piperidin-4-amine: A related compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20FN5O4

Molecular Weight

413.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20FN5O4/c21-13-1-3-15(4-2-13)25-19(27)11-17(20(25)28)23-14-7-9-24(10-8-14)18-6-5-16(12-22-18)26(29)30/h1-6,12,14,17,23H,7-11H2

InChI Key

BTKQXADAWNVTOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.